N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-15(16-19-13-6-2-3-7-14(13)23-16)18-10-12-11-21-17(22-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDAXYVMGHSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl intermediate. This can be achieved through a cyclization reaction of appropriate diol precursors under acidic conditions.
Coupling with Benzo[d]thiazole-2-carboxylic Acid: The spirocyclic intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d]thiazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide with key analogs:
| Compound Name | Core Structure | Substituents/R-Groups | Key Structural Differentiation |
|---|---|---|---|
| This compound (Target) | Benzo[d]thiazole-2-carboxamide | 1,4-dioxaspiro[4.5]decan-2-ylmethyl | Spirocyclic dioxolane ring |
| Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone (3j) | Benzo[d]thiazole-2-carboxamide | Piperidinyl groups at carboxamide and alkoxy | Flexible piperidine substituents |
| N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) | Benzo[d]thiazole-2-carboxamide | Naphthalene-derived alkyl chain | Bulky aromatic substituent |
| N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides (10a–l) | Benzo[d]thiazole-2,4-dicarboxamide | Fluorophenyl and varied N-substituents | Dual carboxamide functionalization |
Key Observations :
- The spirocyclic dioxolane in the target compound introduces steric and electronic effects distinct from linear or aromatic substituents in analogs (e.g., 3j, 14) .
- Dual carboxamide derivatives (e.g., 10a–l) exhibit enhanced kinase inhibition, suggesting that additional functional groups could modulate activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~349.4 | 2.5 | Low (lipophilic spirocycle) |
| 3j (Piperidinyl Derivative) | 439.6 | 3.8 | Moderate (polar piperidine) |
| 14 (Naphthyl Derivative) | 375.5 | 4.2 | Low (bulky aromatic) |
| 10a (Fluorophenyl Dicarboxamide) | 385.4 | 2.1 | High (dual polar groups) |
Notes:
- *Calculated using fragment-based methods.
- The target compound’s dioxaspiro ring likely reduces solubility compared to dicarboxamides .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂O₆
- Molecular Weight : 362.4 g/mol
- CAS Number : 900006-86-2
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Spirocyclic Core : The compound is synthesized by reacting cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring.
- Introduction of the Benzamide Moiety : The spirocyclic intermediate is then reacted with benzo[d]thiazole-2-carboxylic acid derivatives in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing thiazole rings have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that thiazole derivatives could inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with benzo[d]thiazole moieties have been reported to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. A related study found that thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.5 μg/mL against Candida albicans, indicating strong antifungal activity .
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is a critical mechanism for treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have shown promising AChE inhibitory activity, with IC50 values in the low micromolar range. This suggests potential therapeutic applications in enhancing cholinergic transmission in neurodegenerative conditions .
The biological activity of this compound likely involves:
- Binding Affinity : The spirocyclic structure may enhance binding affinity to biological targets due to its unique conformation.
- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
Case Studies and Research Findings
Q & A
Synthesis and Optimization
Basic: What are the optimal reaction conditions for synthesizing the amide bond in N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide? Methodological Answer: Amide bond formation typically employs coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or DCM) under nitrogen. For example, describes synthesizing thiazole carboxamides via method A, using acid and amine precursors with coupling agents, followed by reflux and purification via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 acid-to-amine ratio) and monitoring by TLC or HPLC .
Advanced: How can competing side reactions (e.g., ester hydrolysis or racemization) be minimized during synthesis? Methodological Answer: Control reaction pH and temperature. For acid-sensitive intermediates, use mild coupling agents (e.g., EDCI/HOBt) at 0–4°C. Racemization can be mitigated by avoiding prolonged heating and using chiral auxiliaries. highlights chiral purity (e.g., 98% HPLC purity) achieved via low-temperature reactions and enantioselective catalysts .
Structural Characterization
Basic: Which analytical techniques are critical for confirming the structure of this compound? Methodological Answer: 1H/13C NMR (for functional group analysis), ESI-MS (for molecular weight confirmation), and HPLC (for purity assessment). reports structural validation using 1H NMR (δ 7.8–8.2 ppm for thiazole protons) and ESI-MS (m/z 450.2 [M+H]+) .
Advanced: How can overlapping signals in NMR spectra be resolved for accurate structural assignment? Methodological Answer: Use 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons. For example, resolved complex cyclohexyl substituent signals via 13C DEPT-135, identifying quaternary carbons at δ 120–130 ppm. Solvent suppression or variable-temperature NMR may further clarify dynamic effects .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer: Screen against target enzymes (e.g., kinases) or microbial strains using MIC assays. and suggest protocols like 96-well plate-based antimicrobial testing with Alamar Blue for viability readouts. Include positive controls (e.g., ciprofloxacin) and triplicate replicates .
Advanced: How can contradictory results between cytotoxicity and antimicrobial activity be analyzed? Methodological Answer: Perform selectivity index (SI) calculations (IC50/MIC). notes pH-dependent antimicrobial activity; adjust assay buffers (pH 5.5–7.4) to mimic physiological conditions. Use transcriptomics to identify off-target effects (e.g., RNA-seq on treated cell lines) .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents on the thiazole ring should be prioritized for SAR exploration? Methodological Answer: Modify the benzo[d]thiazole’s 2-carboxamide group (e.g., alkyl vs. aryl substitutions) and the spiro-dioxane moiety. synthesized analogs with fluorinated cyclohexyl groups, showing improved lipophilicity (logP 2.8 vs. 1.9 for parent compound) .
Advanced: How can computational modeling guide SAR for target binding affinity? Methodological Answer: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2). highlights AI-driven tools like Reaxys for retrosynthesis planning. Validate predictions with SPR (surface plasmon resonance) to measure KD values .
Data Management and Reproducibility
Advanced: What strategies ensure reproducibility in synthetic protocols for this compound? Methodological Answer: Document reaction parameters (e.g., humidity, solvent grade) using electronic lab notebooks (ELNs). emphasizes chemical software for tracking batch variations. Share raw NMR/MS data via platforms like Zenodo to enable independent verification .
Computational and Experimental Integration
Advanced: How can DFT calculations optimize reaction pathways for scaled-up synthesis? Methodological Answer: Simulate transition states (Gaussian 09) to identify rate-limiting steps. For example, ’s low-yield compound (69, 6% yield) could benefit from solvent effect simulations (SMD model) to improve carboxamide coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
